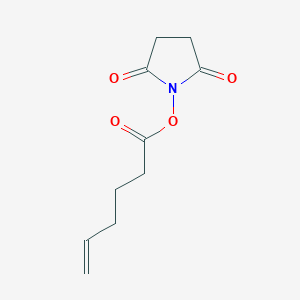
5-己烯酸,2,5-二氧代-1-吡咯烷基酯
描述
5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester is a chemical compound with the molecular formula C10H13NO4 . It is used for research purposes .
Synthesis Analysis
The synthesis of 5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester involves several steps. One method involves the use of dmap and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane at 20℃ for 8 hours . Another method uses dicyclohexyl-carbodiimide in tetrahydrofuran at 20℃ . A third method uses dicyclohexyl-carbodiimide in N,N-dimethyl-formamide at 37℃ for 24 hours .Molecular Structure Analysis
The molecular structure of 5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester is represented by the formula C10H13NO4 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
The boiling point of 5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester is predicted to be 302.1±35.0 °C . Its density is predicted to be 1.20±0.1 g/cm3 .科学研究应用
化学反应和合成
- 双键加成:与本化合物密切相关的 4,5-环氧-2-己烯酸酯与醇和重氮甲烷表现出独特的反应,保留环氧环,同时形成烷氧基化产物和 Δ2-吡唑啉。这些反应对共轭醚的 β-碳原子表现出特异性 (Glushko 等人,1982)。
- 多官能氧化物的形成:对 4,5-环氧-2-己烯酸酯及其在酸催化剂存在下与醇反应的研究导致合成 5(4)-羟基-4(5)-烷氧基-2-己烯酸酯,突出了该化合物在制造多官能氧化物中的作用 (Malinovskii 等人,1974)。
氧化和分解产物
- 氧化研究:对相关化合物(如 3-己烯酸甲酯和 3-己烯酸)的氧化研究揭示了醛、酮、短链酸或酯、羟基衍生物和二聚体在氧化产物中的形成。本研究提供了对 5-己烯酸、2,5-二氧代-1-吡咯烷基酯在类似条件下的潜在行为的见解 (Whitlock 和 Nawar,1976)。
生物化合物的合成
- 二酮己烯酸衍生物的合成:已开发出一种使用酸催化的 5-取代 4-吡喃-2-羧酸衍生物与吲哚和吡咯的烯基化反应合成官能化 (Z)-6-杂芳基-2,4-二氧代-5-己烯酸的新方法,表明在合成生物学中具有潜在应用重要化合物 (Obydennov 等人,2016)。
催化和化学转化
- 烯烃的环氧化:涉及带有羧酸基团的烯烃(包括 5-己烯酸)的环氧化研究突出了其在具有铁配合物的催化过程中的潜在用途。这证明了该化合物在合成化学和催化中的相关性 (Morris 等人,2014)。
作用机制
Mode of Action
It’s known that the compound can be used in the synthesis of tz-peg11-1,4,7-triazacyclononane-n,n,n-triacetate , which suggests it may participate in chemical reactions involving amine groups.
Biochemical Pathways
The compound’s role in the synthesis of Tz-PEG11-1,4,7-triazacyclononane-N,N,N-triacetate suggests it may be involved in reactions with amine-containing compounds, potentially affecting pathways where these compounds play a role.
生化分析
Biochemical Properties
5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester plays a significant role in biochemical reactions, particularly in the synthesis of targeting microbubbles via cross-metathesis . This compound interacts with enzymes such as dicyclohexyl-carbodiimide and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, which are used as catalysts in the reaction . The nature of these interactions involves the rearrangement of carbon-carbon double bonds, which is crucial for the formation of the desired product .
Cellular Effects
5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with specific enzymes and proteins can lead to changes in cell function, including alterations in metabolic flux and metabolite levels
Molecular Mechanism
The molecular mechanism of 5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester involves its binding interactions with biomolecules . The compound acts as an enzyme inhibitor or activator, depending on the specific biochemical context . It can also induce changes in gene expression, which further influences cellular function . These molecular interactions are critical for the compound’s effectiveness in various biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester can change over time . The compound’s stability and degradation are important factors to consider, as they can impact its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can maintain its activity for extended periods, although its effectiveness may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Understanding the dosage threshold is crucial for optimizing the compound’s use in research and potential therapeutic applications .
Metabolic Pathways
5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester is involved in various metabolic pathways . It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can affect metabolic flux and the levels of specific metabolites, which are important for understanding the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing the compound’s use in biochemical research and potential therapeutic applications .
Subcellular Localization
5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester exhibits specific subcellular localization patterns . The compound’s activity and function can be affected by its localization within different cellular compartments . Targeting signals and post-translational modifications play a crucial role in directing the compound to specific organelles, which is important for its effectiveness in biochemical applications .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) hex-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h2H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMCCWCPQQBQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



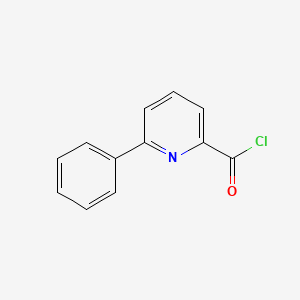

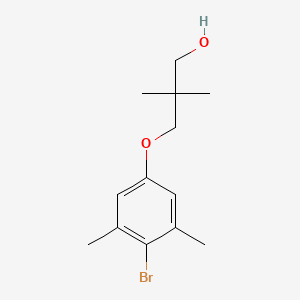

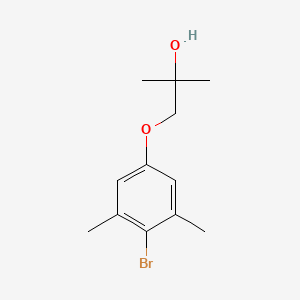
![Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]-](/img/structure/B1407844.png)
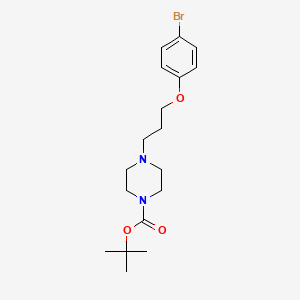



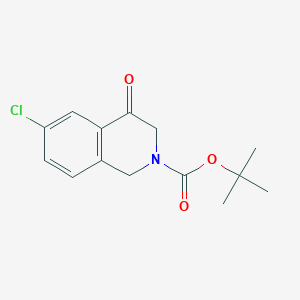
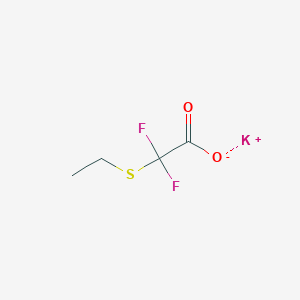
![3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B1407858.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B1407859.png)